6-Bromo-2-(bromomethyl)benzo[d]oxazole

Medicinal Chemistry Building Block Sourcing Quality Control

6-Bromo-2-(bromomethyl)benzo[d]oxazole (CAS 138128-80-0) is a halogenated benzoxazole heterocycle with the molecular formula C₈H₅Br₂NO and a molecular weight of 290.94 g/mol. It belongs to the privileged benzoxazole scaffold class, which is widely recognized for its presence in bioactive molecules and advanced materials.

Molecular Formula C8H5Br2NO
Molecular Weight 290.94 g/mol
CAS No. 138128-80-0
Cat. No. B3237123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(bromomethyl)benzo[d]oxazole
CAS138128-80-0
Molecular FormulaC8H5Br2NO
Molecular Weight290.94 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=N2)CBr
InChIInChI=1S/C8H5Br2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
InChIKeyUPIJNSULZZGMMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(bromomethyl)benzo[d]oxazole (CAS 138128-80-0): A Dual-Electrophilic Benzoxazole Building Block for Sequential Derivatization


6-Bromo-2-(bromomethyl)benzo[d]oxazole (CAS 138128-80-0) is a halogenated benzoxazole heterocycle with the molecular formula C₈H₅Br₂NO and a molecular weight of 290.94 g/mol . It belongs to the privileged benzoxazole scaffold class, which is widely recognized for its presence in bioactive molecules and advanced materials [1]. The compound features two chemically distinct electrophilic sites: a C6 aryl bromide amenable to transition-metal-catalyzed cross-coupling reactions, and a C2 benzylic bromide susceptible to nucleophilic substitution [2]. This dual reactivity profile positions it as a versatile intermediate for constructing complex, diversely functionalized molecular libraries in medicinal chemistry and agrochemical research. Predicted physicochemical properties include a density of 2.003 ± 0.06 g/cm³, a boiling point of 313.2 ± 22.0 °C, and a pKa of -0.73 ± 0.30 .

Why 6-Bromo-2-(bromomethyl)benzo[d]oxazole Cannot Be Replaced by Generic Benzoxazole Analogs in Multi-Step Syntheses


Substituting 6-Bromo-2-(bromomethyl)benzo[d]oxazole with a mono-functional benzoxazole analog (e.g., compounds lacking either the C6 aryl bromide or the C2 benzylic bromide) fundamentally alters the synthetic trajectory. The target compound's unique value resides in its orthogonal reactivity: the C2 benzylic bromide undergoes rapid nucleophilic substitution (Sₙ2), while the C6 aryl bromide is reserved for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) [1]. Replacing it with 2-(bromomethyl)benzo[d]oxazole (CAS 73101-74-3) forfeits the aryl bromide handle, eliminating the possibility of late-stage diversification via cross-coupling. Conversely, using 6-bromo-2-methylbenzoxazole (CAS 151230-42-1) removes the reactive benzylic electrophile, blocking the primary functionalization step. Even the closely related 5-bromo-2-(bromomethyl)benzoxazole regioisomer (CAS 133122-57-3) places the aryl bromide at C5 instead of C6, which can alter the electronic and steric environment of the benzoxazole core, potentially affecting both cross-coupling regioselectivity and downstream biological target recognition [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in physicochemical properties and synthetic utility.

Quantitative Differentiation Evidence for 6-Bromo-2-(bromomethyl)benzo[d]oxazole (138128-80-0) vs. Closest Analogs


Molecular Weight and Density Differentiation: 6-Br-2-CH₂Br vs. 5-Br-2-CH₂Br Regioisomer and Mono-Bromo Analogs

6-Bromo-2-(bromomethyl)benzo[d]oxazole exhibits a molecular weight of 290.94 g/mol (exact mass: 290.87174 Da) and a predicted density of 2.003 ± 0.06 g/cm³ . This is identical in elemental composition to its 5-bromo regioisomer (CAS 133122-57-3, MW 290.94 g/mol) but substantially heavier than mono-brominated analogs. For comparison, 6-(bromomethyl)benzo[d]oxazole (CAS 181040-42-6), which lacks the C6 aryl bromine, has a molecular weight of 212.04 g/mol (exact mass: 210.96328 g/mol)—a 78.90 g/mol reduction . Similarly, 2-(bromomethyl)benzo[d]oxazole (CAS 73101-74-3) weighs 212.04 g/mol [1]. The 6-bromo-2-(chloromethyl) analog (CAS 944903-23-5) has a molecular weight of 246.49 g/mol, reflecting the Cl vs. Br difference at the 2-position . The higher density of the target compound (2.003 g/cm³ vs. 1.606 g/cm³ for 6-bromo-2-methylbenzoxazole) reflects the additional bromine mass .

Medicinal Chemistry Building Block Sourcing Quality Control

Orthogonal Electrophilic Reactivity: Benzylic Bromide Nucleophilic Substitution vs. Aryl Bromide Cross-Coupling

The target compound's defining synthetic advantage is its orthogonal electrophilic reactivity. The C2 benzylic bromide is a primary alkyl halide conjugated to the benzoxazole ring, rendering it highly reactive toward Sₙ2 nucleophilic displacement at room temperature or mild heating. In contrast, the C6 aryl bromide requires palladium catalysis (e.g., Pd(PPh₃)₄, Pd(OAc)₂/NiXantphos) and elevated temperatures (typically 80–110 °C) to undergo Suzuki-Miyaura or Buchwald-Hartwig coupling [1]. This chemoselectivity enables a two-step diversification sequence: (1) nucleophilic substitution at C2-CH₂Br (amines, thiols, azide, alkoxides), followed by (2) cross-coupling at C6-Br. By comparison, 2-(bromomethyl)benzo[d]oxazole (CAS 73101-74-3) offers only the benzylic bromide handle, limiting diversification to a single step. The 6-bromo-2-methylbenzoxazole analog (CAS 151230-42-1) provides only the aryl bromide for cross-coupling, requiring pre-functionalization of the methyl group via radical bromination to achieve similar reactivity—adding a synthetic step and reducing overall yield . The 6-bromo-2-(chloromethyl) analog (CAS 944903-23-5) offers orthogonal reactivity but with a less reactive chloromethyl electrophile, requiring harsher conditions or longer reaction times for nucleophilic displacement . The Enamine group has validated the general utility of bromooxazole building blocks in Suzuki-Miyaura parallel synthesis, demonstrating yields of 60–99% for aryl bromide cross-coupling on related substrates [2].

Organic Synthesis Methodology Development Parallel Synthesis

Regioisomeric Differentiation: 6-Bromo vs. 5-Bromo Substitution on the Benzoxazole Core

The position of the aryl bromide on the benzoxazole ring has significant implications for both electronic properties and biological target interactions. In the target compound, bromine is at the 6-position (para to the oxazole oxygen in the benzene ring numbering), while in 5-bromo-2-(bromomethyl)benzoxazole (CAS 133122-57-3) it resides at the 5-position (meta to oxygen). While no direct head-to-head biological comparison between these two regioisomers has been published, structure-activity relationship (SAR) studies on benzoxazole derivatives consistently show that halogen substitution position markedly affects potency. For example, a derivative bearing the 6-bromo-benzoxazol-2-ylmethyl scaffold—[3-(6-Bromo-benzooxazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid—demonstrated aldose reductase inhibitory activity with an IC₅₀ of 540 nM [1]. There is no equivalent reported data for the corresponding 5-bromo regioisomer, indicating that the 6-bromo substitution pattern is specifically explored in bioactive molecule design. The electronic influence of the 6-bromo substituent is also distinct: at the 6-position, bromine exerts a stronger resonance electron-donating effect (+M) to the oxazole ring via the benzene π-system than at the 5-position, which can modulate the electrophilicity of the C2 benzylic carbon and the electron density of the oxazole nitrogen [2].

Medicinal Chemistry SAR Lead Optimization Pharmacophore Mapping

Derivative-Level Biological Validation: Aldose Reductase Inhibition by 6-Bromo-Benzoxazol-2-ylmethyl Scaffold

A derivative constructed directly from the 6-bromo-benzoxazol-2-ylmethyl scaffold—[3-(6-Bromo-benzooxazol-2-ylmethyl)-4-oxo-3,4-dihydro-phthalazin-1-yl]-acetic acid (CHEMBL143903)—has demonstrated in vitro inhibitory activity against human placental aldose reductase with an IC₅₀ of 540 nM [1]. This represents the most directly traceable biological validation of the target compound's core scaffold in the public domain. Aldose reductase is a key target in diabetic complications, and this level of activity (sub-micromolar) warrants further optimization. In contrast, the closest mono-bromo comparator—2-(bromomethyl)benzo[d]oxazole (CAS 73101-74-3)—lacks the C6 bromine required to construct this exact pharmacophore, while the 5-bromo regioisomer (CAS 133122-57-3) has no equivalent aldose reductase data reported. This scaffold-to-activity traceability provides procurement justification: purchasing the 6-bromo-2-(bromomethyl) building block directly enables synthesis of the validated pharmacophore, whereas alternative starting materials would require additional synthetic steps or produce regioisomeric products with unknown activity [2].

Diabetes Complications Aldose Reductase Inhibition Drug Discovery

Optimal Research and Industrial Application Scenarios for 6-Bromo-2-(bromomethyl)benzo[d]oxazole (138128-80-0)


Parallel Synthesis of Diverse Benzoxazole Libraries via Sequential Functionalization

The orthogonal reactivity of the C2 benzylic bromide and C6 aryl bromide makes this compound ideal for generating diverse compound libraries through a two-step, one-pot capable sequence. In the first step, the benzylic bromide undergoes nucleophilic substitution with a panel of amines, thiols, or azides at room temperature. In the second step, the C6 aryl bromide participates in palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids, a transformation validated on bromooxazole substrates by Solomin et al. (2019) with yields ranging from 60% to 99% under parallel synthesis conditions [1]. This workflow cannot be replicated with mono-functional analogs such as 2-(bromomethyl)benzo[d]oxazole or 6-bromo-2-methylbenzoxazole without additional functional group interconversion steps .

Medicinal Chemistry Hit-to-Lead Optimization Around the 6-Bromo-Benzoxazole Pharmacophore

The 6-bromo-benzoxazol-2-ylmethyl scaffold has demonstrated tractable aldose reductase inhibitory activity (IC₅₀ = 540 nM for a derived phthalazinone-acetic acid conjugate) [1]. Medicinal chemistry teams can procure this building block to systematically explore SAR at both the C2-methylene position (via nucleophilic displacement) and the C6 position (via cross-coupling), enabling rapid exploration of chemical space around a validated pharmacophore. This is a key advantage over the 5-bromo regioisomer (CAS 133122-57-3), for which no comparable target engagement data is available in the public domain.

Click Chemistry Precursor for Triazole-Benzoxazole Conjugates Targeting G-Quadruplex DNA

The C2 benzylic bromide can be converted to the corresponding azide (2-(azidomethyl)-6-bromobenzo[d]oxazole), which serves as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with functionalized arylalkynes. This strategy was recently demonstrated by the synthesis of benzoxazol-2-ylmethyl-triazole conjugates as G-quadruplex DNA ligands, achieving high yields via the Sharpless click reaction [1]. The 6-bromo substituent remains available for subsequent diversification or may contribute to G4 binding through halogen bonding interactions. This application is not accessible from analogs lacking either the C2 bromomethyl group (e.g., 6-bromo-2-methylbenzoxazole) or the C6 bromine (e.g., 2-(bromomethyl)benzo[d]oxazole).

Agrochemical Intermediate for Herbicidal Benzoxazole Derivatives

Benzoxazole derivatives are established scaffolds in agrochemical research, with patent literature describing their use as herbicidal active ingredients [1]. The dual-electrophilic nature of 6-Bromo-2-(bromomethyl)benzo[d]oxazole enables the construction of 2,6-disubstituted benzoxazoles with controlled regiochemistry, which is critical for both patentability and biological activity in crop protection applications. The higher molecular weight (290.94 g/mol) and density (2.003 g/cm³) compared to mono-bromo analogs provide distinct analytical handles for QC in GLP-compliant agrochemical development .

Quote Request

Request a Quote for 6-Bromo-2-(bromomethyl)benzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.